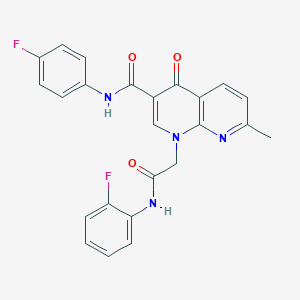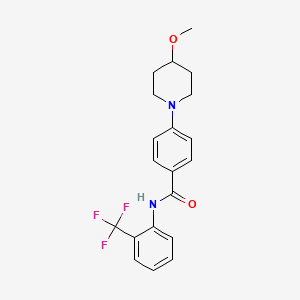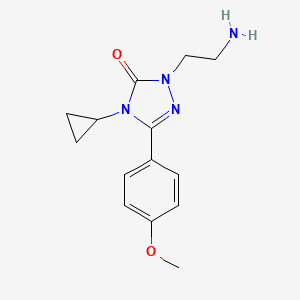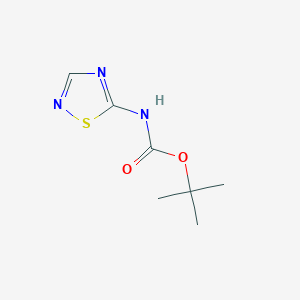
4-Ethyl-5-fluoro-6-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidines are known to undergo reactions like alkylation, halogenation, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Ionic Liquid-Promoted Synthesis of Chromone-Pyrimidine Derivatives : A study detailed the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing a fluoro group on the chromone ring and various groups on the pyrimidine ring. These compounds demonstrated significant in vitro antifungal and antibacterial activity. The study also included enzyme assay studies and molecular docking to predict the mode of action of these synthesized compounds (Tiwari et al., 2018).
Structural Analysis and Crystallography
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Another research focused on the crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives. These structures exhibited hydrogen-bonded bimolecular ring motifs, providing insights into the interaction of pyrimidine rings with sulfonate groups (Balasubramani et al., 2007).
Synthesis and Antitumor Activity
- Synthesis of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety : Research aimed at synthesizing new heterocyclic compounds, including pyrimidine derivatives, for potential use as antibacterial agents. These synthesized compounds showed high antibacterial activities in tests (Azab et al., 2013).
- Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Antifolates : A study described the design and synthesis of a series of pyrrolo[2,3-d]pyrimidines targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
Novel Synthesis Techniques and Applications
- New Fluoro Intermediates for Herbicidal Sulfonylureas : A study focused on synthesizing new pyrimidine intermediates for herbicidal applications. It highlighted the synthesis process involving fluorination and substitution reactions to create specific sulfonylurea derivatives (Hamprecht et al., 1999).
- Synthesis of Amino-5-Arylsulfonylpyrimidines : This research involved preparing various 4-amino-5-arylsulfonylpyrimidines through specific reactions. It explored the synthesis process and potential applications of these compounds (Santilli et al., 1971).
Optical and Electronic Properties
- Structural Parameters and Optical Exploration of Thiopyrimidine Derivatives : A study conducted a comparative analysis of thiopyrimidine derivatives, focusing on their structural parameters and nonlinear optical properties. The research combined experimental and theoretical approaches to understand these compounds' electronic and optical behaviors (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-ethyl-5-fluoro-6-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3S/c1-3-14-16(19)17(21-10-20-14)25-13-6-7-22(9-13)26(23,24)15-5-4-12(18)8-11(15)2/h4-5,8,10,13H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHMBHEWPQJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)


![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)
